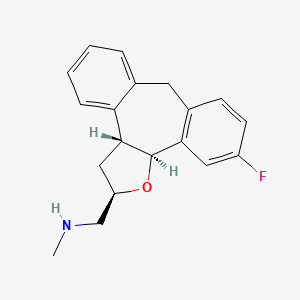
Y48Nwn4bhc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-167154 is a small molecule drug developed by Johnson & Johnson. It is known for its role as a serotonin 2a receptor antagonist and serotonin 2c receptor antagonist. These properties make it a potential candidate for treating various behavioral disorders .
Preparation Methods
The synthesis of R-167154 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary to Johnson & Johnson and are not publicly disclosed. general methods for synthesizing similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Chemical Reactions Analysis
R-167154 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
R-167154 has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptor antagonists.
Biology: It is used to study the effects of serotonin receptor antagonism on various biological processes.
Medicine: It is being investigated for its potential to treat behavioral disorders, including anxiety and depression.
Industry: It is used in the development of new drugs targeting serotonin receptors.
Mechanism of Action
R-167154 exerts its effects by antagonizing serotonin 2a and serotonin 2c receptors. This action inhibits the binding of serotonin to these receptors, thereby modulating the downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter release and neuronal activity .
Comparison with Similar Compounds
R-167154 is unique in its dual antagonism of serotonin 2a and serotonin 2c receptors. Similar compounds include:
Ketanserin: A selective serotonin 2a receptor antagonist.
Ritanserin: A serotonin 2a and serotonin 2c receptor antagonist.
Mianserin: A tetracyclic antidepressant with serotonin receptor antagonism properties.
R-167154 stands out due to its specific receptor binding profile and potential therapeutic applications in behavioral disorders.
Properties
CAS No. |
543741-41-9 |
|---|---|
Molecular Formula |
C19H20FNO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-[(2S,4R,6R)-17-fluoro-3-oxatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C19H20FNO/c1-21-11-15-10-18-16-5-3-2-4-12(16)8-13-6-7-14(20)9-17(13)19(18)22-15/h2-7,9,15,18-19,21H,8,10-11H2,1H3/t15-,18-,19-/m1/s1 |
InChI Key |
IBWCRYXZCIFQHF-ATZDWAIDSA-N |
Isomeric SMILES |
CNC[C@H]1C[C@H]2[C@H](O1)C3=C(CC4=CC=CC=C24)C=CC(=C3)F |
Canonical SMILES |
CNCC1CC2C(O1)C3=C(CC4=CC=CC=C24)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















